Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate
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Overview
Description
Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate is a complex organic compound with a unique structure that includes a cyano group, a phenoxyphenyl group, and a trihydropyridylthio moiety
Preparation Methods
The synthesis of Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate typically involves multi-step organic reactions. One common synthetic route includes the following steps:
Formation of the pyridylthio moiety: This step involves the reaction of a suitable pyridine derivative with a thiol compound under controlled conditions.
Introduction of the cyano group: The cyano group is introduced through a nucleophilic substitution reaction using a suitable cyanating agent.
Attachment of the phenoxyphenyl group: This step involves the coupling of a phenoxyphenyl derivative with the intermediate compound formed in the previous steps.
Esterification: The final step involves the esterification of the intermediate compound to form the ethyl ester.
Industrial production methods may involve optimization of these steps to increase yield and purity, as well as the use of catalysts and specific reaction conditions to enhance the efficiency of the synthesis.
Chemical Reactions Analysis
Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of oxidized derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride, resulting in the formation of reduced derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the cyano or phenoxyphenyl groups can be replaced by other functional groups.
Hydrolysis: The ester group can be hydrolyzed under acidic or basic conditions to form the corresponding carboxylic acid.
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles such as amines or alcohols. The major products formed from these reactions depend on the specific conditions and reagents used.
Scientific Research Applications
Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate has several scientific research applications, including:
Chemistry: The compound is used as a building block in the synthesis of more complex organic molecules. It is also studied for its reactivity and potential as a catalyst in various organic reactions.
Biology: Researchers investigate the compound’s potential as a bioactive molecule, exploring its interactions with biological targets and its effects on cellular processes.
Medicine: The compound is studied for its potential therapeutic applications, including its ability to modulate specific biological pathways and its potential as a drug candidate.
Industry: The compound is used in the development of new materials and as an intermediate in the production of pharmaceuticals and agrochemicals.
Mechanism of Action
The mechanism of action of Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes. The exact pathways involved depend on the specific biological context and the nature of the target molecules.
Comparison with Similar Compounds
Ethyl 2-[3-cyano-6-oxo-4-(3-phenoxyphenyl)-2-1,4,5-trihydropyridylthio]acetate can be compared with other similar compounds, such as:
Ethyl 2-cyano-3-ethoxyacrylate: This compound has a similar cyano and ethyl ester group but lacks the phenoxyphenyl and pyridylthio moieties.
Indole derivatives: These compounds share some structural similarities, such as the presence of aromatic rings, but differ in their specific functional groups and overall structure.
Cycloalkanes: While structurally different, cycloalkanes can undergo similar types of chemical reactions, such as oxidation and substitution.
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties.
Properties
IUPAC Name |
ethyl 2-[[5-cyano-2-oxo-4-(3-phenoxyphenyl)-3,4-dihydro-1H-pyridin-6-yl]sulfanyl]acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H20N2O4S/c1-2-27-21(26)14-29-22-19(13-23)18(12-20(25)24-22)15-7-6-10-17(11-15)28-16-8-4-3-5-9-16/h3-11,18H,2,12,14H2,1H3,(H,24,25) |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
PIRIDQKQGVEKNU-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)CSC1=C(C(CC(=O)N1)C2=CC(=CC=C2)OC3=CC=CC=C3)C#N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H20N2O4S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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